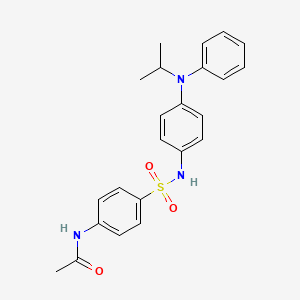

5-乙基-N-(3-(6-氧代-3-(对甲苯基)吡哒嗪-1(6H)-基)丙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the thiophene sulfonamides discussed in the research. These compounds have been evaluated for various biological activities, including ocular hypotensive activity and urease inhibition, which suggests their potential in medical applications such as treating glaucoma and as antibacterial agents .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives is typically achieved through reactions such as the Suzuki–Miyaura cross-coupling, as reported in the second paper. This method involves the reaction of aryl boronic acids or esters with a suitable thiophene sulfonamide precursor under mild temperature conditions . Although the exact synthesis of 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate precursors and conditions tailored to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring linked to a sulfonamide group. The electronic effects of different substituents on the thiophene ring, such as chloro, methyl, methoxy, and fluoro groups, can significantly influence the compound's biological activity . The specific compound would have a complex structure due to the presence of a pyridazinyl group and a p-tolyl moiety, which could affect its binding affinity and overall pharmacological profile.

Chemical Reactions Analysis

Thiophene sulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the potential for substitution on the thiophene ring. The sulfonamide group can form hydrogen bonds, which is important for the interaction with biological targets. The reactivity of the thiophene ring can be modified by the substituents, which can also influence the compound's ability to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The solubility, pKa, and pigment binding affinity are important parameters that were optimized in the compounds studied for ocular hypotensive activity . The presence of different substituents can also affect the compound's water solubility and its ability to interact with enzymes or receptors. For instance, the introduction of methoxyethyl groups was found to enhance water solubility and minimize pigment binding in the iris . The specific physical and chemical properties of 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide would need to be determined experimentally, but it is likely that the compound would exhibit properties suitable for its intended biological application, based on the structure-activity relationship observed in related compounds .

科学研究应用

合成和抗菌评估

研究人员专注于合成含有磺酰胺部分的新型杂环化合物,旨在开发潜在的抗菌剂。例如,Azab 等人 (2013) 探索了新型杂环化合物的合成,包括吡喃、吡啶和吡哒嗪衍生物,它们对几种菌株表现出很高的抗菌活性。这突出了此类化合物在新抗菌疗法开发中的作用 (M. E. Azab、M. Youssef 和 E. A. El‐Bordany,2013)。

抗菌活性

同样,Sarvaiya 等人 (2019) 合成了芳基偶氮吡唑基嘧啶并杂环化合物,评估后对各种细菌和真菌表现出显着的抗菌活性。这项研究强调了该化合物通过新化学实体解决微生物耐药性的潜力 (Nikulsinh Sarvaiya、Sheetal Gulati 和 Harshil Patel,2019)。

物理性质和溶解性

了解此类化合物的溶解性和热力学特性对于它们的制剂和治疗应用至关重要。Imran 等人 (2017) 研究了吡哒嗪酮衍生物的溶解性,突出了与其水溶性差相关的挑战,并提出了增强其药物应用的解决方案 (M. Imran、N. Haq、Abida、F. Alanazi、I. Alsarra 和 F. Shakeel,2017)。

抗肿瘤和抗癌特性

探索杂环化合物在抗肿瘤和抗菌方面的特性也是一个重要的研究领域。Hafez 等人 (2017) 合成了一系列化合物,展示了它们对各种人肿瘤细胞系的体外活性,从而表明了它们在癌症治疗中的潜力 (H. Hafez、Sulaiman A. Alsalamah 和 Abdel-Rhman B. A. El-Gazzar,2017)。

眼部降压活性

已经评估了化合物的通过局部眼部降压活性治疗青光眼的潜力。Prugh 等人 (1991) 研究了噻吩-2-磺酰胺衍生物在青光眼模型中的有效性,为这种眼部疾病的治疗做出了贡献 (J. D. Prugh 等人,1991)。

属性

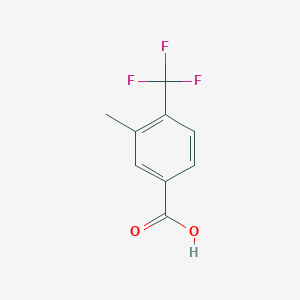

IUPAC Name |

5-ethyl-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-17-9-12-20(27-17)28(25,26)21-13-4-14-23-19(24)11-10-18(22-23)16-7-5-15(2)6-8-16/h5-12,21H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWNDHSINBAYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)